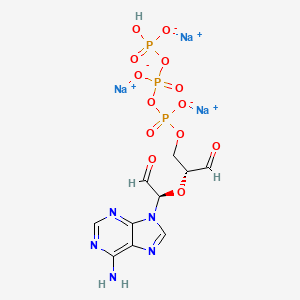
Oxidized ATP (trisodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidized adenosine triphosphate (trisodium salt) is a derivative of adenosine triphosphate that has been chemically modified to include two aldehyde groups at the 2’ and 3’ positions of the ribose sugar. This compound is known for its ability to irreversibly inhibit purinergic receptors, particularly the P2X7 receptor, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxidized adenosine triphosphate (trisodium salt) typically involves the oxidation of adenosine triphosphate using periodate. The reaction is carried out in an aqueous solution at a controlled pH to ensure the selective oxidation of the ribose moiety without affecting the adenine base or the triphosphate chain .
Industrial Production Methods
Industrial production of oxidized adenosine triphosphate (trisodium salt) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidized adenosine triphosphate (trisodium salt) primarily undergoes reactions typical of aldehydes and phosphates. These include:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced back to hydroxyl groups.
Substitution: The aldehyde groups can react with nucleophiles to form Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Periodate is commonly used for the initial oxidation.
Reduction: Sodium borohydride or other mild reducing agents can be used.
Substitution: Amines or hydrazines are typical nucleophiles for forming Schiff bases.
Major Products
Oxidation: Carboxylated adenosine triphosphate derivatives.
Reduction: Adenosine triphosphate with restored hydroxyl groups.
Substitution: Schiff bases or hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
Oxidized adenosine triphosphate (trisodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for labeling nucleotide-binding sites in enzymes.
Biology: Acts as an irreversible inhibitor of P2X7 receptors, useful in studying purinergic signaling.
Medicine: Investigated for its potential in modulating immune responses and inflammation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Wirkmechanismus
Oxidized adenosine triphosphate (trisodium salt) exerts its effects by covalently modifying lysine residues at the nucleotide-binding sites of enzymes and receptors. This modification leads to the irreversible inhibition of the P2X7 receptor, preventing the receptor from responding to adenosine triphosphate and thereby modulating downstream signaling pathways involved in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate: The parent compound, which is a key energy carrier in cells.
Adenosine diphosphate: A related compound with two phosphate groups.
Adenosine monophosphate: A related compound with one phosphate group.
Uniqueness
Oxidized adenosine triphosphate (trisodium salt) is unique due to its irreversible inhibition of the P2X7 receptor, a property not shared by its non-oxidized counterparts. This makes it particularly valuable for studying the role of P2X7 in various physiological and pathological processes .
Eigenschaften
Molekularformel |
C10H11N5Na3O13P3 |
|---|---|
Molekulargewicht |
571.11 g/mol |
IUPAC-Name |
trisodium;[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |
InChI-Schlüssel |
FONDUACPXCWSBT-PXJNTPRPSA-K |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



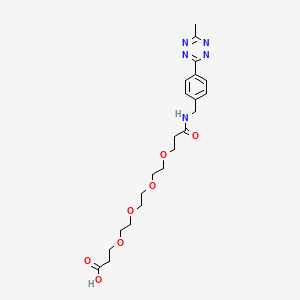
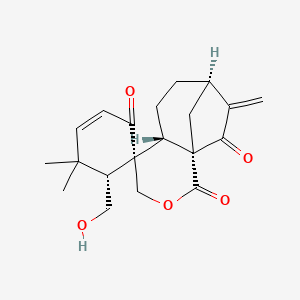

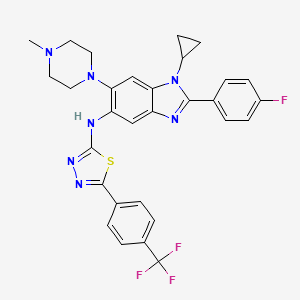
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
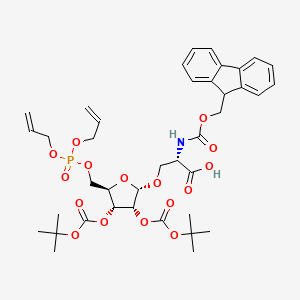
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
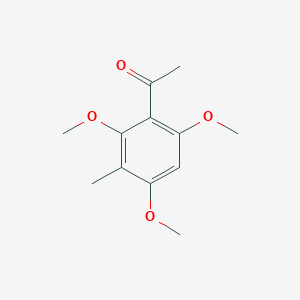

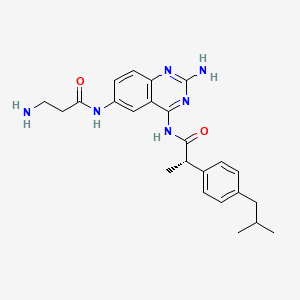

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
